molecular formula C15H12BrNO2S B1632653 4-bromo-1-tosylindole

4-bromo-1-tosylindole

Cat. No.: B1632653
M. Wt: 350.2 g/mol
InChI Key: LLWDHSQCZPPQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-tosylindole is a useful research compound. Its molecular formula is C15H12BrNO2S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H12BrNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3

InChI Key

LLWDHSQCZPPQDY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromoindole (1.24 g, 6.3 mmol), p-toluenesulfonyl chloride (1.32 g, 6.9 mmol) and tetrabutyl-ammonium hydrogen sulfate (42 mg, 0.1 mmol) was dissolved in DCM (50 mL). NaOH 2.5 M aq (6 mL, 15 mmol) was added and the mixture was stirred vigorously for 1 h. Diluted with water and DCM, collected the DCM phase and washed it twice with water, dried and concentrated to give the product as white crystalline material (2.07 g, 5.9 mmol). Yield 94%. MS (ESI+) for C15H12BrNO2S m/z 352 (M+H)+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

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